molecular formula C7H6ClF2NS B13340511 5-Chloro-2-[(difluoromethyl)sulfanyl]aniline

5-Chloro-2-[(difluoromethyl)sulfanyl]aniline

Cat. No.: B13340511
M. Wt: 209.64 g/mol
InChI Key: JAAVYCNRCQLRKW-UHFFFAOYSA-N
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Description

5-Chloro-2-[(difluoromethyl)sulfanyl]aniline is an organic compound with the molecular formula C7H6ClF2NS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and a difluoromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(difluoromethyl)sulfanyl]aniline typically involves the introduction of the difluoromethylsulfanyl group to a chlorinated aniline derivative. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 5-chloro-2-nitroaniline is reacted with a difluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(difluoromethyl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Iron powder (Fe), hydrochloric acid (HCl)

    Substitution: Amines, alkoxides, bases (e.g., potassium carbonate)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

5-Chloro-2-[(difluoromethyl)sulfanyl]aniline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(difluoromethyl)sulfanyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(difluoromethyl)pyridine
  • 2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine

Comparison

Compared to similar compounds, 5-Chloro-2-[(difluoromethyl)sulfanyl]aniline is unique due to the presence of both chlorine and difluoromethylsulfanyl groups on the aniline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other related compounds.

Properties

IUPAC Name

5-chloro-2-(difluoromethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAVYCNRCQLRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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